Plumbane, bromotriethyl- chemical properties and molecular structure
Plumbane, bromotriethyl- chemical properties and molecular structure
An In-Depth Technical Guide to Bromotriethylplumbane: Chemical Properties and Molecular Structure
Abstract
Bromotriethylplumbane ((C₂H₅)₃PbBr), a member of the organolead halide family, represents a unique convergence of organometallic and halogen chemistry. While its application is limited by significant toxicity concerns, a thorough understanding of its molecular architecture and chemical behavior is essential for researchers in specialized fields of synthetic chemistry and toxicology. This guide provides a detailed exploration of the structural, spectroscopic, and reactive properties of bromotriethylplumbane, grounded in established chemical principles and safety protocols. It is intended for a professional audience requiring a technical and practical overview of this challenging compound.
Molecular Structure and Bonding
The molecular structure of bromotriethylplumbane is central to its reactivity. The lead (Pb) atom, a heavy Group 14 element, serves as the central atom, covalently bonded to three ethyl groups and one bromine atom.
1.1. Geometry and Hybridization
Employing Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs around the central lead atom arrange themselves to minimize repulsion, resulting in a tetrahedral geometry . The lead atom is considered to be sp³ hybridized. However, due to the differing steric bulk and electronegativity of the ethyl groups versus the bromine atom, the tetrahedron is slightly distorted from perfect symmetry. The C-Pb-C bond angles are expected to be slightly larger than the ideal 109.5°, while the C-Pb-Br angles will be slightly smaller.
1.2. Bond Characteristics
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Pb-C Bond: This is a polar covalent bond with significant charge separation due to the difference in electronegativity between carbon (≈2.55) and lead (≈1.87). This polarity makes the ethyl groups susceptible to cleavage under certain reaction conditions.
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Pb-Br Bond: The bond between lead and bromine (electronegativity ≈2.96) is highly polarized, with the lead atom bearing a partial positive charge (δ+) and the bromine a partial negative charge (δ-). This bond is the primary site of reactivity for nucleophilic attack on the lead center and is weaker than the Pb-C bonds.
Spectroscopic Characterization Profile
Experimental characterization is crucial for confirming the identity and purity of bromotriethylplumbane. The following spectroscopic features are predicted based on its structure.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the hydrogen and carbon environments within the molecule.[1]
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¹H NMR: The spectrum is expected to show two distinct signals corresponding to the ethyl groups.
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A triplet integrating to 9 protons (3 x -CH₃) would appear upfield, split by the adjacent methylene protons.
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A quartet integrating to 6 protons (3 x -CH₂-) would appear downfield from the triplet, split by the methyl protons. The proximity to the electropositive lead atom would shift these signals relative to a simple alkane.
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¹³C NMR: A simple spectrum with two signals is predicted.
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One signal for the methyl carbons (-CH₃).
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A second, downfield signal for the methylene carbons (-CH₂-), which are directly bonded to the lead atom.
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2.2. Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides the molecular weight and fragmentation pattern. The mass spectrum of bromotriethylplumbane would be highly characteristic due to the isotopic distribution of both lead and bromine.[2]
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Molecular Ion Peak (M⁺): A complex cluster of peaks would be observed for the molecular ion due to the presence of multiple stable isotopes of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb) and bromine (⁷⁹Br, ⁸¹Br). The most abundant peak in this cluster corresponds to the molecule containing the most abundant isotopes.
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Isotopic Pattern: The presence of one bromine atom results in two peaks of nearly equal intensity (M⁺ and M⁺+2) for each lead isotope peak.[2] This creates a highly recognizable pattern.
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Fragmentation: Common fragmentation pathways would include the loss of ethyl radicals (•C₂H₅) and the bromine atom (•Br), leading to characteristic daughter ions like [(C₂H₅)₃Pb]⁺ and [(C₂H₅)₂PbBr]⁺.
2.3. Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. For bromotriethylplumbane, the spectrum would be dominated by absorptions from the ethyl groups:
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C-H Stretching: Strong bands in the 2850-2990 cm⁻¹ region.
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C-H Bending: Characteristic absorptions around 1460 cm⁻¹ (methylene scissoring) and 1380 cm⁻¹ (methyl umbrella mode). The Pb-C and Pb-Br stretching vibrations occur at very low frequencies, typically below 600 cm⁻¹, and may not be observable on a standard mid-IR spectrometer.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₁₅BrPb | - |
| Molecular Weight | 374.29 g/mol | Calculated |
| Appearance | Expected to be a colorless liquid or low-melting solid | Inferred |
| ¹H NMR (Predicted) | Triplet (~1.5 ppm, 9H), Quartet (~2.0 ppm, 6H) | Inferred |
| ¹³C NMR (Predicted) | Two signals for ethyl carbons | Inferred |
| Key IR Absorptions | ~2950, ~1460, ~1380 cm⁻¹ | Inferred |
Chemical Properties and Reactivity
Organolead compounds are highly toxic and should be handled with extreme caution.[3][4][5] Their reactivity is governed by the weak, polar metal-carbon and metal-halogen bonds.
3.1. Stability
Bromotriethylplumbane is expected to be sensitive to heat, light, and air. Decomposition can lead to the formation of metallic lead and various organic byproducts. It should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
3.2. Key Reactions
The reactivity of bromotriethylplumbane is dominated by the electrophilic nature of the lead atom and the lability of the Pb-Br bond.
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Nucleophilic Substitution at Lead: The compound can react with nucleophiles (Nu⁻), leading to the displacement of the bromide ion. (C₂H₅)₃PbBr + Nu⁻ → (C₂H₅)₃PbNu + Br⁻ This is a common pathway for functionalizing trialkyllead compounds.
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Redistribution Reactions: In the presence of other lead salts or organolead compounds, a scrambling of ligands can occur. For instance, heating with tetraethyllead could lead to an equilibrium mixture of various ethyllead bromides.
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Reaction with Strong Acids: Protolysis can occur, cleaving the Pb-C bonds to release ethane. (C₂H₅)₃PbBr + H⁺ → (C₂H₅)₂Pb(Br)⁺ + C₂H₆
Synthesis and Experimental Protocols
The synthesis of bromotriethylplumbane requires air-free techniques and stringent safety measures. A common method involves the controlled bromination of tetraethyllead.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for bromotriethylplane.
Detailed Experimental Protocol: Synthesis of Bromotriethylplumbane
Disclaimer: This protocol involves extremely hazardous materials and must only be performed by trained professionals in a properly equipped chemical fume hood with all necessary safety precautions in place.
Materials:
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Tetraethyllead (Pb(C₂H₅)₄)
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Bromine (Br₂)
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Anhydrous Hexane
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Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution (5% w/v)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Schlenk flask and other appropriate glassware, oven-dried before use[6]
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Syringes and cannulas for air-free transfer[7]
Procedure:
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Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
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Reactant Preparation: In the flask, dissolve a known quantity of tetraethyllead in anhydrous hexane. Cool the solution to 0°C using an ice bath.
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Bromination: Prepare a solution of one molar equivalent of bromine in anhydrous hexane and add it to the dropping funnel. Add the bromine solution dropwise to the stirred tetraethyllead solution over 30-60 minutes. Maintain the temperature at 0°C. Causality Note: Slow, cold addition is critical to prevent over-bromination and control the exothermic reaction.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
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Workup (Quenching): Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer with the 5% sodium thiosulfate solution to remove any unreacted bromine. Self-Validation: The disappearance of the red-brown bromine color indicates a successful quench. Wash subsequently with deionized water and then a brine solution.
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Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent.
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Purification: Remove the hexane solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure bromotriethylplumbane.
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Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 2 (NMR, MS).
Safety, Handling, and Disposal
Trustworthiness: Adherence to strict safety protocols is non-negotiable when working with organolead compounds due to their severe toxicity.[3]
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Hazard Identification: Organolead compounds are acutely toxic, neurotoxic, and considered reproductive toxins.[3] They can be absorbed through the skin, inhaled, or ingested.[3] Lead is a cumulative poison.[3]
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Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4][5] A safety shower and eyewash station must be readily available.[3]
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Personal Protective Equipment (PPE):
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Spill Management: In case of a spill, evacuate the area. Small spills inside a fume hood can be absorbed with an inert material (e.g., vermiculite), collected in a sealed container, and treated as hazardous waste. For larger spills, contact institutional environmental health and safety personnel immediately.[4]
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Waste Disposal: All materials contaminated with bromotriethylplumbane, including glassware, gloves, and reaction residues, must be disposed of as hazardous waste according to institutional and federal regulations.[5] Do not pour any amount down the drain.[5]
References
- Lead Compounds Safety Data Sheet. (n.d.). University of California, Irvine Environmental Health & Safety.
- Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. FMC Corporation.
- Standard Operating Procedure for Lead Compounds. (2022, February 14). University of California, Santa Barbara Environmental Health & Safety.
- Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. (2013, February 2). Drexel University Environmental Health and Safety.
- PubChem. (n.d.). Plumbane, (4-bromobutyl)triphenyl-. National Center for Biotechnology Information.
- Standard Operating Procedure for Pyrophoric/Spontaneously Combustible Materials. (2018, July 16). Case Western Reserve University Department of Chemistry.
- BenchChem. (2025). Spectroscopic analysis to confirm the structure of 2-bromopentan-3-one. BenchChem.
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Chemistry by Dr. Anamik Shah.
- BenchChem. (2025). Spectroscopic Profile of 1,2,4-Tribromobutane: A Technical Guide. BenchChem.
- von Gunten, U., & Oliveras, Y. (2014). Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review. Water research, 48, 1-18.
- Chemical Reactivity. (n.d.). Michigan State University Department of Chemistry.
